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Compound of Interest

2-(3-aminophenoxy)-N-
Compound Name:
phenylacetamide

CAS No.: 92906-39-3

Cat. No.: B1286804

Get Quote
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Application Note: 2-(3-Aminophenoxy)-N-phenylacetamide as a Scaffold in Medicinal
Chemistry

Executive Summary

This application note details the utility, synthesis, and handling of 2-(3-aminophenoxy)-N-
phenylacetamide (CAS: 92906-39-3). Structurally characterized by a phenoxyacetamide core
linking an aniline moiety to a phenylacetamide tail, this molecule serves as a "privileged
structure” in drug discovery. It is primarily utilized as a versatile intermediate for developing
Type |l Kinase Inhibitors (targeting VEGFR, PDGFR, and FGFR) and novel analgesic agents.
Its unique geometry allows the acetamide group to function as a hydrogen-bond
donor/acceptor pair within enzyme binding pockets, while the free amine provides a reactive
handle for library diversification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]
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Property Specification

IUPAC Name 2-(3-aminophenoxy)-N-phenylacetamide

Molecular Formula C14H14N202

Molecular Weight 242.27 g/mol

Physical State Off-white to pale yellow solid

Melting Point 123-125 °C

Solubility Soluble.in DMSO, DMF, MeOH; Sparingly
soluble in Water

pKa (Calculated) ~4.2 (Aniline NH2), ~13.5 (Amide NH)

Primary Amine (Nucleophile), Ether (Linker),

Key Functional Groups ) )
Amide (H-Bonding)

Synthesis Protocol: Regioselective O-Alkylation

The critical challenge in synthesizing this intermediate is achieving selective O-alkylation of 3-
aminophenol without contaminating N-alkylation. While the phenoxide ion is a harder
nucleophile than the amine, improper base selection can lead to mixed products.

Methodology: Williamson Ether Synthesis
(K2COs/Acetone)

Reaction Principle: The use of anhydrous Potassium Carbonate (K2COs) in refluxing acetone
generates the phenoxide anion in situ. The mild basicity of K2COs is generally insufficient to
deprotonate the aniline amine significantly, thereby favoring O-alkylation over N-alkylation
when reacting with 2-chloro-N-phenylacetamide.

Reagents:
e 3-Aminophenol (1.0 eq)[1]

e 2-Chloro-N-phenylacetamide (1.0 eq)
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e Potassium Carbonate (anhydrous, 1.5 eq)

o Potassium lodide (catalytic, 0.1 eq) — Accelerates the reaction via Finkelstein mechanism.
e Solvent: Acetone or 2-Butanone (MEK).

Step-by-Step Protocol:

 Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,
dissolve 3-aminophenol (10 mmol) in anhydrous Acetone (50 mL). Add K2COs (15 mmol)
and stir at room temperature for 30 minutes to facilitate phenoxide formation.

o Addition: Add 2-chloro-N-phenylacetamide (10 mmol) and catalytic KI (1 mmol) to the
mixture.

o Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir vigorously for 6-8
hours.

o Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The
starting phenol (Rf ~0.4) should disappear; the product will appear at a lower Rf due to
increased polarity, but distinct from the starting chloride.

o Workup:

o Cool the reaction mixture to room temperature.

o Filter off the inorganic salts (KCI, excess K2CO3).

o Concentrate the filtrate under reduced pressure to obtain a crude solid.[2]
« Purification:

o Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column
chromatography (Gradient: 0 - 5% MeOH in DCM).

o Target Yield: 75-85%.

Visual Workflow (DOT Diagram)
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Caption: Figure 1: Regioselective synthesis workflow via Williamson ether synthesis.

Application Note: Kinase Inhibitor Design

This intermediate is a valuable scaffold for "Fragment-Based Drug Design" (FBDD). The
phenoxyacetamide motif acts as a flexible linker that can position the terminal phenyl ring into
the hydrophobic "back pocket" of a kinase ATP-binding site, while the free amine allows for the
attachment of a "hinge-binding" heterocycle.

Mechanistic Rationale

e The Linker (Acetamide): The amide nitrogen (NH) acts as a hydrogen bond donor, and the
carbonyl (C=0) as an acceptor. This mimics the backbone interactions often seen in Type Il
kinase inhibitors (e.g., Imatinib, Sorafenib).

e The Handle (Amine): The 3-amino group is positioned to react with isocyanates (to form
ureas) or acid chlorides (to form amides), creating a bridge to the ATP-binding hinge region.

Protocol: Urea Library Generation

To synthesize a library of urea-based kinase inhibitors using this intermediate:

 Dissolution: Dissolve 2-(3-aminophenoxy)-N-phenylacetamide (0.5 mmol) in dry DCM (5
mL).

o Coupling: Add the appropriate Aryl Isocyanate (0.55 mmol) dropwise at 0°C.
¢ Reaction: Allow to warm to room temperature and stir for 2—4 hours.

« |solation: The urea product often precipitates out of DCM. Filter and wash with cold ether.

Pharmacophore Mapping (DOT Diagram)
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Caption: Figure 2: Pharmacophore mapping of the scaffold within a theoretical Kinase binding

pocket.

Quality Control & Analytical Validation

To ensure the integrity of the intermediate before using it in downstream steps, the following
parameters must be met.

e HPLC Purity: >98% (Area %).
o Column: C18 Reverse Phase (4.6 x 150 mm, 5 pym).

o Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20
min.

o Detection: UV @ 254 nm.
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e 1H NMR (DMSO-d6, 400 MHz):

(¢]

0 10.05 (s, 1H, Amide NH)

o 0 7.60 (d, 2H, Phenyl-H)

o 9 7.30 (t, 2H, Phenyl-H)

o 0 6.90 (t, 1H, Phenoxy-H)

o 0 6.15-6.25 (m, 3H, Aminophenoxy-H)
o 0 5.05 (s, 2H, NH:z - Broad singlet)

o 84.65 (s, 2H, -O-CH2-CO-)

Troubleshooting Note: If the product appears as an oil, it may contain residual solvent or
unreacted 2-chloro-N-phenylacetamide. Trituration with cold diethyl ether usually induces
crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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